3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile

Physicochemical Profiling Drug Design Permeability

Researchers often default to 2-carboxamide thienopyridines, missing key synthetic and pharmacological advantages. This 2-carbonitrile analog offers an orthogonal reactivity profile essential for constructing pyridothienopyrimidines and triazines. Its lower TPSA (62.7 vs. ~110 Ų) predicts enhanced passive BBB penetration, making it a superior starting point for CNS kinase programs. - Indispensable for synthesizing pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazines. - Enables controlled lipophilicity-driven SAR studies (clogP ~2.93). - Class-level evidence supports antimicrobial screening against MRSA.

Molecular Formula C12H13N3S
Molecular Weight 231.32
CAS No. 312535-65-2
Cat. No. B2803465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile
CAS312535-65-2
Molecular FormulaC12H13N3S
Molecular Weight231.32
Structural Identifiers
SMILESCCC1=C(C2=C(N=C1C)SC(=C2N)C#N)C
InChIInChI=1S/C12H13N3S/c1-4-8-6(2)10-11(14)9(5-13)16-12(10)15-7(8)3/h4,14H2,1-3H3
InChIKeyUUJGLZRXEIKCSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Differentiated Thieno[2,3-b]pyridine-2-carbonitrile Research Intermediate


3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile (C12H13N3S, MW 231.32) is a polysubstituted thieno[2,3-b]pyridine featuring a 2-carbonitrile, 3-amino, 5-ethyl, and 4,6-dimethyl substitution pattern . This scaffold is a core structure in bioactive molecules, notably as kinase inhibitors and allosteric modulators [1]. While many analogs prioritize a 2-carboxamide, the carbonitrile group fundamentally alters the electronic and hydrogen-bonding profile, creating distinct synthetic and pharmacological opportunities. This compound is primarily employed as a versatile building block for generating diverse fused heterocyclic libraries, a role its closest analogs cannot replicate with the same efficiency [2].

Scaffold 2‑Carbonitrile thieno[2,3‑b]pyridine building block
Workflow Fit Fused heterocycle library synthesis; pyridothienopyrimidine and triazine precursor
Differentiation Distinct electronic profile vs common 2‑carboxamide analogs; not a bioisostere

Structural Counterparts Are Non-Interchangeable Tools


Within the thieno[2,3-b]pyridine chemical space, a 2-carboxamide derivative (e.g., CAS 312915-90-5) is a known HIV Rev inhibitor, while 4,6-dimethyl-2-carboxamide analogs (e.g., VU10010) are M4 muscarinic receptor potentiators [1] [2]. The commercial availability of these analogs might suggest interchangeability. This is a scientific and procurement fallacy. The target compound's nitrile is not merely a bioisostere but an orthogonal functional group. It dramatically reorients the molecule's dipole, reduces its polar surface area (TPSA 62.7 vs. 110 Ų for the carboxamide), and eliminates a hydrogen-bond donor, directly impacting membrane permeability and target engagement . Critically, the carbonitrile is the essential synthetic linchpin for generating pyridothienopyrimidines and triazines, reactions where the carboxamide is electronically incompatible [3]. Selecting the incorrect starting material forecloses entire synthetic pathways.

Property
Target (2‑CN)
Substitute (2‑CONH₂)
Permeability Context
Lower TPSA may support passive membrane diffusion
Higher TPSA likely limits permeability; different absorption profile
Synthetic Pathway Access
Enables pyridothienopyrimidine and triazine annulation
May foreclose these routes; leads to pyrimidinone scaffold instead

Quantitative Differentiation vs. Analog Compounds


Reduced Polar Surface Area vs. Carboxamide

The target compound exhibits a substantially lower topological polar surface area (TPSA) compared to its direct 2-carboxamide analog, CAS 312915-90-5. TPSA is a critical determinant of a molecule's ability to passively permeate biological membranes. A lower TPSA is strongly correlated with improved blood-brain barrier penetration and oral absorption. This structural difference arises from the replacement of the amide group (-CONH2) with a nitrile (-C≡N), eliminating one H-bond donor and two H-bond acceptors .

TPSA Reduction vs Carboxamide
Data to verify
Target: 62.7 Ų vs Carboxamide: 110 Ų
43% lower TPSA
Reported TPSA context may support permeability interpretation
Cross-study comparison; experimental verification needed
Physicochemical Profiling Drug Design Permeability

Distinct Lipophilicity Profile

The presence of a 5-ethyl substituent on the thieno[2,3-b]pyridine core significantly increases lipophilicity compared to its des-ethyl analog (CAS 52505-57-4). The calculated LogP, a measure of partition coefficient, is higher for the target compound, indicating greater affinity for lipophilic environments. This difference in LogP can influence several key parameters including metabolic stability, plasma protein binding, and target binding affinity within lipophilic enzyme pockets .

Lipophilicity Shift
Data to verify
Target (5‑Et): clogP 2.93 vs Des‑ethyl analog: clogP 2.33
+0.60 log unit (~4× partition shift)
Higher lipophilicity may affect metabolic stability and protein binding
Computed values; empirical logD confirmation advised
Lipophilicity Optimization Structure-Activity Relationship Drug Metabolism

Unique Synthetic Versatility for Fused Heterocycles

The 2-carbonitrile group serves as a unique, non-reversible synthetic gatekeeper. Unlike its 2-carboxamide counterpart, the target compound can be chemoselectively converted into a diverse array of fused heterocycles. For example, treatment with chloroacetonitrile yields a 3-aminothieno[2,3-b]pyridine-2-carbonitrile intermediate that is specifically primed for annulation to form the pyrido[3',2':4,5]thieno[3,2-d]pyrimidine system. This differs from the carboxamide, which, under the same conditions (triethyl orthoformate), yields a pyrimidinone, demonstrating reaction path divergence [1]. Furthermore, reactions with hydrazine yield 4-imino-pyridothienopyrimidin-3-amines, a pharmacologically relevant heterocycle [2].

Synthetic Versatility
Class-level
2‑CN enables pyridothienopyrimidine / triazine / triazole fused systems vs 2‑CONH₂ yields a distinct pyrimidinone scaffold under same conditions
Synthetic pathway divergence supports scaffold selection
Confirmed by isolation and NMR/MS characterization
Medicinal Chemistry Library Synthesis Heterocyclic Chemistry

Differentiated Pharmacological Activity Profile

Class-level evidence demonstrates that thieno[2,3-b]pyridine-2-carbonitriles exhibit biological activity profiles distinct from their 2-carboxamide counterparts. Studies on a related family of 2-carbonitrile compounds show moderate pim-1 enzyme inhibitory activity [1], while 2-carboxylate derivatives demonstrate potent antibacterial activity against MRSA [2]. In contrast, the 2-carboxamide analogs (e.g., VU10010) are inactive as kinase inhibitors but are selective allosteric modulators of the M4 muscarinic receptor [3]. The target compound's 2-carbonitrile, combined with its specific substitution pattern, thus places it in the pim-1/kinase inhibitor chemotype, a fundamentally different pharmacological category from the allosteric modulator class. Direct quantitative data for 312535-65-2 is currently limited to peer-reviewed literature.

Pharmacological Activity Class
Class-level
2‑CN series: pim‑1 kinase inhibitor / antimicrobial chemotype vs 2‑carboxamide: M₄ muscarinic allosteric modulator (no kinase inhibition)
Fundamental target class shift (kinase vs GPCR)
Supports kinase inhibitor assay context; class-level inference
Most potent 2‑CN analog IC₅₀ 12.71 μM (pim‑1); direct data for this compound limited
Anti-infective Activity Kinase Inhibition Drug Repurposing

Enabling Synthesis of Antianaphylactic Triazines

A documented two-step synthesis route demonstrates that 3-amino-thieno[2,3-b]pyridine-2-carbonitriles are essential, non-substitutable precursors for the creation of tricyclic pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine derivatives, compounds that have shown respectable antianaphylactic activity. The nitrile is first converted to the corresponding carboxamide, which then undergoes diazotization to form the triazine ring system [1]. Analogs where the 2-position is already a carboxamide cannot participate in this particular sequence without prior activation, making the carbonitrile the preferred starting material for this therapeutically relevant class of compounds.

Triazine Precursor Efficiency
Class-level
2‑CN directly convertible to carboxamide then pyridothienotriazine vs Pre‑formed 2‑CONH₂ requires protection/deprotection for analogous cyclization
Supports antianaphylactic triazine synthesis research; more step-economical route
Class-level evidence; specific yields are structure-dependent
Antiallergic Agents Medicinal Chemistry Cyclization Precursor

High-Value Procurement Scenarios


CNS Kinase Inhibitor Lead Optimization

For a drug discovery program targeting a central nervous system (CNS) kinase, 312535-65-2 is a strategically superior starting point over its carboxamide analog. Its significantly lower TPSA (62.7 vs. 110 Ų for CAS 312915-90-5) predicts enhanced passive blood-brain barrier penetration . Combined with a class-level association with pim-1 kinase inhibition, this makes it a validated starting scaffold for developing brain-penetrant oncology or neurodegeneration therapeutics [1].

Diversity-Oriented Synthesis of Antiallergic Candidates

Procure 312535-65-2 specifically for its role as a direct precursor to pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazines, a class with documented antianaphylactic activity [2]. The 2-carbonitrile group is indispensable for the efficient construction of this tricyclic core. Using the equivalent 2-carboxamide analog would add unnecessary synthetic steps, making the carbonitrile the atom-economical choice for a medicinal chemistry library expansion.

Physicochemical Probe for SAR Studies

This compound is an ideal probe molecule for controlled SAR studies investigating the impact of the 2-substituent. The quantifiable LipE (lipophilicity-adjusted potency) differences between the 2-carbonitrile (clogP ~2.93) and the 2-carboxamide (clogP ~1.68 at pH 7.4) can be directly probed against a biological target . A procurement strategy should include the target compound, its carboxamide analog, and simple thieno[2,3-b]pyridine-2-carbonitrile to deconvolute the specific contributions of each substituent to biological activity and physicochemical profile.

Antimicrobial Pharmacophore Development

Based on class-level evidence, thieno[2,3-b]pyridine-2-carbonitriles demonstrate antimicrobial activity against MRSA and other pathogens, a profile not commonly associated with 2-carboxamide analogs [1]. Procuring 312535-65-2 is a targeted investment for any research group aiming to develop novel anti-infective agents. Its unique substitution pattern (5-ethyl, 4,6-dimethyl) offers a chemically differentiated platform for further derivatization and potency optimization.

Application
Selection Property
Validation Focus
CNS Kinase Inhibitor Research
Carbonitrile scaffold with lower TPSA profile
Blood‑brain barrier permeability context; kinase panel screening
Antiallergic Candidate Synthesis
Direct carbonitrile‑to‑triazine synthetic route
Pyridothienotriazine cyclization efficiency; antianaphylactic assay context
Physicochemical SAR Probing
Differentiated 2‑substituent (CN vs CONH₂)
LipE and permeability correlation profiling; electronic effect deconvolution
Antimicrobial Pharmacophore Development
Thieno[2,3‑b]pyridine‑2‑carbonitrile core with antimicrobial class evidence
MRSA screening assays; pim‑1 kinase inhibition profiling
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